

2-Chloroquinolin-6-ol hydrochloride CAS number

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-Chloroquinolin-6-ol hydrochloride |
| CAS No.: | 189362-46-7 |
| Cat. No.: | B3248809 |

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Part 1: Executive Technical Summary

2-Chloroquinolin-6-ol hydrochloride is a high-value heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors and anti-infective agents. Its quinoline core serves as a privileged scaffold in medicinal chemistry, offering a rigid planar structure capable of π - π stacking interactions within enzyme active sites, while the C-2 chlorine and C-6 hydroxyl groups provide orthogonal vectors for further functionalization.

This guide addresses the specific technical requirements for handling, synthesizing, and validating this compound. Note that while the free base (CAS 577967-89-6) is often the commercial starting material, the hydrochloride salt (CAS 189362-46-7) is frequently generated in situ or isolated to improve aqueous solubility during intermediate processing.

| Parameter | Free Base Specification | Hydrochloride Salt Specification |
|----------------------|------------------------------------|--|
| CAS Number | 577967-89-6 | 189362-46-7 |
| Formula | C ₉ H ₆ ClNO | C ₉ H ₇ Cl ₂ NO |
| Mol.[1][2][3] Weight | 179.60 g/mol | 216.06 g/mol |
| Appearance | Pale beige/yellow solid | Off-white to yellow crystalline powder |
| Solubility | DMSO, Methanol (Moderate) | Water (Moderate), DMSO (High) |
| pKa (Calc) | -8.6 (Phenolic OH) | -4.2 (Quinolinium N) |

Part 2: Strategic Utility in Drug Design

The 2-chloroquinolin-6-ol scaffold is not merely a passive linker; it is an active pharmacophore.

- Kinase Hinge Binding: The quinoline nitrogen (N1) can act as a hydrogen bond acceptor. In the hydrochloride form, the protonated nitrogen can engage in electrostatic interactions with aspartate residues in the kinase ATP-binding pocket.
- Orthogonal Functionalization:
 - C-2 Position (Chlorine): Highly reactive toward Nucleophilic Aromatic Substitution (S_NAr). It allows for the introduction of amines (via Buchwald-Hartwig or simple displacement) to tune solubility and potency.
 - C-6 Position (Hydroxyl): A handle for etherification or esterification, often used to extend the molecule into the solvent-exposed region of a protein target to modulate pharmacokinetic properties (LogD).

Part 3: Synthesis & Salt Formation Protocol

Causality: Direct chlorination of 6-hydroxyquinoline often yields a mixture of isomers. The most robust, self-validating route involves the demethylation of 2-chloro-6-methoxyquinoline. This

ensures regioselectivity.

Step 1: Regiospecific Demethylation (Free Base Generation)

Reagents: 2-Chloro-6-methoxyquinoline, Boron Tribromide (BBr_3), Dichloromethane (DCM).

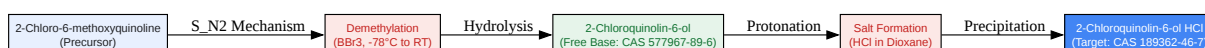
- Setup: Charge an oven-dried round-bottom flask with 2-chloro-6-methoxyquinoline (1.0 eq) and anhydrous DCM under N_2 atmosphere. Cool to -78°C .
- Addition: Add BBr_3 (1.0 M in DCM, 3.0 eq) dropwise. Reasoning: Low temperature prevents over-reaction or cleavage of the C-Cl bond.
- Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Quench: Cool to 0°C and carefully quench with MeOH (exothermic).
- Isolation: Adjust pH to $\sim 7-8$ with NaHCO_3 . Extract with EtOAc. The product (Free Base) precipitates or crystallizes upon concentration.

Step 2: Hydrochloride Salt Formation

Reagents: 2-Chloroquinolin-6-ol (Free Base), 4M HCl in Dioxane.

- Dissolution: Dissolve the free base (1.0 eq) in a minimal volume of anhydrous THF or Et_2O .
- Acidification: Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C .
- Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.
- Filtration: Filter under N_2 to prevent moisture absorption (hygroscopic). Wash with cold Et_2O .

Workflow Visualization



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Figure 1: Synthetic pathway from methoxy-precursor to the hydrochloride salt, ensuring regioselectivity.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed. Deviations indicate isomer contamination (e.g., 4-chloro isomer).

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)

- Diagnostic Signal 1 (H-2/H-3): The quinoline ring protons are distinct. Look for a doublet around δ 7.4 ppm (H-3) and δ 8.2 ppm (H-4).
- Diagnostic Signal 2 (OH): A broad singlet around δ 10.1 ppm (exchangeable with D₂O).
- Shift in HCl Salt: Expect a downfield shift (\sim 0.2-0.5 ppm) of the aromatic protons due to the deshielding effect of the protonated nitrogen.

Mass Spectrometry (LC-MS)

- Free Base: $[M+H]^+ = 180.02$ (Calculated for ³⁵Cl). Look for the characteristic ³⁷Cl isotope peak at $[M+H+2]^+$ with \sim 33% intensity.
- HCl Salt: In ESI+, the salt dissociates; you will observe the same $[M+H]^+ = 180.02$ parent ion. The presence of chloride can be confirmed via ion chromatography or AgNO₃ precipitation test.

HPLC Purity

- Column: C18 Reverse Phase.
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
- Retention: The 6-OH group makes this compound more polar than its 6-H or 6-Cl analogs, resulting in earlier elution.

Part 5: Handling & Safety

- **Hygroscopicity:** The hydrochloride salt (CAS 189362-46-7) is hygroscopic. Store in a desiccator at -20°C. Moisture uptake can alter stoichiometry, affecting yield calculations in subsequent steps.
- **Skin Irritant:** As a halogenated phenol derivative, it is a potent skin and eye irritant. Double-gloving (Nitrile) is required.
- **Reactivity:** Avoid contact with strong oxidizing agents. The C-2 chlorine is labile; avoid prolonged exposure to nucleophilic solvents (e.g., primary amines) unless reaction is intended.

References

- PubChem. (n.d.). Compound Summary: 2-Chloroquinolin-6-ol.[1][2][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [\[Link\]](#)

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